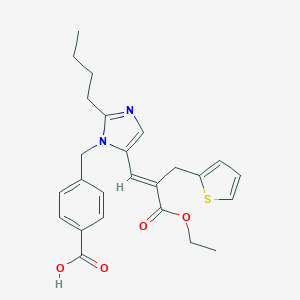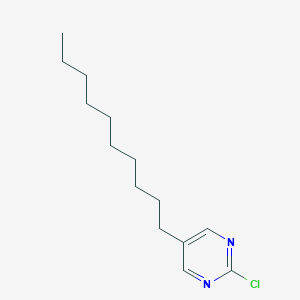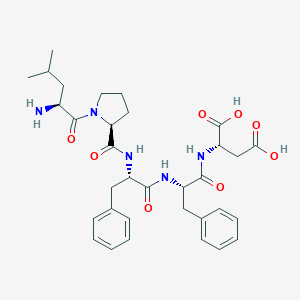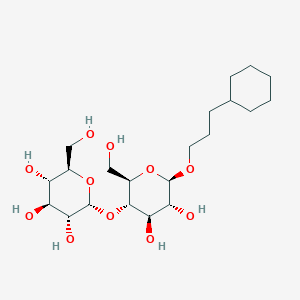
1-(8-ブロモ-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)エタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is a chemical compound with the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzodioxepin ring system, which is further connected to an ethanone group. It is primarily used in research settings, particularly in the fields of proteomics and chemical synthesis .
科学的研究の応用
1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One has several scientific research applications, including:
Proteomics Research: The compound is used as a reagent in proteomics research to study protein interactions and modifications.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
準備方法
The synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One involves several steps, typically starting with the formation of the benzodioxepin ring. The bromination of the benzodioxepin ring is achieved using bromine or a bromine-containing reagent under controlled conditions.
the general synthetic route involves standard organic synthesis techniques, including bromination and acylation reactions .
化学反応の分析
1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction produces alcohols or alkanes .
作用機序
The mechanism of action of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzodioxepin ring system play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One can be compared with other similar compounds, such as:
8-Bromo-3,4-Dihydro-2H-1,4-Benzoxazine: This compound has a similar bromine-substituted ring system but differs in the presence of an oxazine ring instead of a benzodioxepin ring.
8-Bromo-3,4-Dihydrobenzo[F][1,4]Oxazepin-5(2H)-One: This compound also features a bromine atom and a similar ring system but includes an oxazepin ring instead of a benzodioxepin ring.
The uniqueness of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One lies in its specific ring structure and the presence of the ethanone group, which confer distinct chemical and biological properties .
特性
IUPAC Name |
1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)8-5-10-11(6-9(8)12)15-4-2-3-14-10/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHAIZGEDARWJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1Br)OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379639 |
Source


|
| Record name | 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-35-3 |
Source


|
| Record name | 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
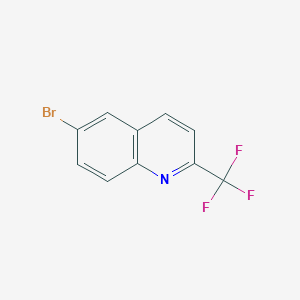

![4-Methylidene-1,3-dioxaspiro[4.4]nonan-2-one](/img/structure/B65638.png)

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)
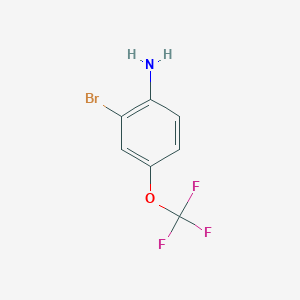
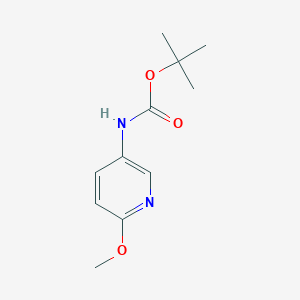
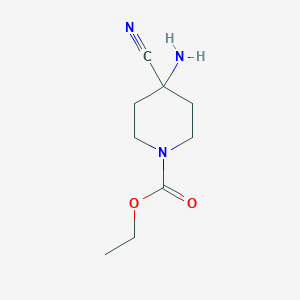
![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
